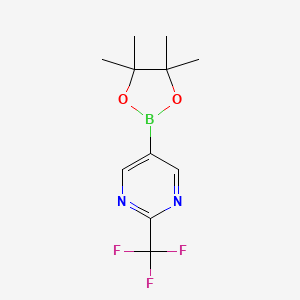
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Molecular Structure Analysis
The molecule consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle. This structure is widely used by medicinal chemists due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. The type of reaction and the products formed depend on the reaction conditions and the other reactants involved .Zukünftige Richtungen
The pyrrolidine scaffold, which is present in “N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride”, is a versatile structure for designing and developing novel biologically active compounds and drug candidates . Therefore, future research could focus on exploring the potential applications of this compound in various fields, including drug discovery and material science.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride involves the reaction of propan-2-ylamine with pyrrolidine-3-sulfonyl chloride in the presence of a base to form the desired product. The hydrochloride salt is then formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "Propan-2-ylamine", "Pyrrolidine-3-sulfonyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Propan-2-ylamine is added to a reaction flask.", "Step 2: Pyrrolidine-3-sulfonyl chloride is added dropwise to the reaction flask while stirring.", "Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride gas that is produced during the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The product is isolated by filtration or extraction and purified by recrystallization.", "Step 6: The product is dissolved in hydrochloric acid to form the hydrochloride salt.", "Step 7: The hydrochloride salt is isolated by filtration or extraction and dried to yield the final product." ] } | |
CAS-Nummer |
2694728-37-3 |
Produktname |
N-(propan-2-yl)pyrrolidine-3-sulfonamide hydrochloride |
Molekularformel |
C7H17ClN2O2S |
Molekulargewicht |
228.7 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



